![molecular formula C22H34O2 B140444 (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal CAS No. 53906-49-3](/img/structure/B140444.png)
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal
Vue d'ensemble
Description
The compound is a complex organic molecule that is structurally related to steroids, featuring a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon. This core structure is known to be associated with carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position . The compound also contains multiple chiral centers, which suggests that its synthesis and analysis would require careful consideration of stereochemistry.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored in various studies. For instance, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones and related compounds has been achieved through a cascade sequence of reactions starting from propargylic diols, leading to complex polycyclic structures . Similarly, the Stobbe condensation has been utilized to synthesize 17-ketones from naphthalenes or tetralones, which are structurally related to the compound of interest . Moreover, the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens with a 17-carbonyl function has been reported, which is relevant to the hydroxyl and carbonyl functionalities present in the compound .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by the presence of multiple rings and functional groups that influence their reactivity and biological activity. The presence of a hydroxyl group, as seen in the compound of interest, can lead to the formation of monohydroxy metabolites, which have been identified in studies involving rat liver preparations . The spatial configuration of substituents on the cyclopenta[a]phenanthrene core is crucial for determining the metabolic pathways and potential genotoxic intermediates .
Chemical Reactions Analysis
Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. For example, air oxidation of dichloride derivatives can produce diketones , while photochemical reactions can lead to rearrangements and the formation of carbene intermediates . The mutagenicity of chemically synthesized metabolites of cyclopenta[a]phenanthrene derivatives has been studied, revealing that hydrocarbons and their diols require activation to express their mutagenic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are influenced by their molecular structure. The active methylene group in 4H-cyclopenta[def]phenanthrene, for example, contributes to its reactivity and has implications for environmental chemistry due to the mutagenic activity of some derivatives . The synthesis and reactivity of these compounds are often studied in the context of their occurrence, bioactivity, and potential as environmental contaminants.
Applications De Recherche Scientifique
Cyclopenta[c]phenanthrenes: Chemistry and Biological Activity
Cyclopenta[c]phenanthrenes (CP[c]Phs) are a focus of research due to their environmental occurrence and potential biological impacts. Studies have investigated their chemical synthesis, environmental detection, and biological activity, especially concerning their effects on fish and potential as environmental hazards. Notably, CP[c]Ph compounds have shown varied biological activities, including the induction of CYP1A gene expression in rainbow trout, clastogenic changes, and potential tumor suppressor repression, without showing endocrine disrupting potential. Their mutagenic and genotoxic properties have also been studied, underscoring their relevance in environmental risk assessment (Brzuzan et al., 2013).
Vanadate Complexes of Hydroxy-pyridinones
Research into vanadate complexes with hydroxy-pyridinones, including studies on their speciation, structure, and redox properties, highlights the interest in the interactions between metal ions and organic compounds with hydroxy functionalities. These studies provide insights into the chemical behavior of these complexes, their stability, and their potential applications in medicinal chemistry (Jakusch et al., 2014).
Phenanthrenes: Plant Secondary Metabolites
Phenanthrenes, structurally related to the compound , have been widely studied for their natural occurrence and pharmacological activities. Research has focused on their isolation, structural elucidation, and evaluation of biological activities, indicating their potential as chemotaxonomic markers and their roles in medicinal applications. The wide array of biological activities associated with phenanthrenes underscores the chemical diversity and potential utility of these compounds (Tóth et al., 2017).
Applications and Bioactivity of Hydroxy Acids
The study of hydroxy acids (HAs) in cosmetic and therapeutic formulations reflects the broader interest in compounds with hydroxy functionalities. HAs have been analyzed for their skin-beneficial effects, mechanisms of action, and photoactivity, illustrating the importance of chemical functionality in bioactive compounds. These findings may provide a contextual backdrop for understanding the applications and bioactivity of complex molecules like "(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal" (Kornhauser et al., 2010).
Propriétés
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYPCYYWYQYCL-NBOCEFNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574467 | |
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |
CAS RN |
53906-49-3 | |
| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



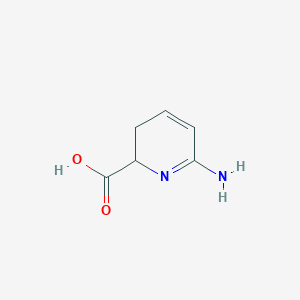
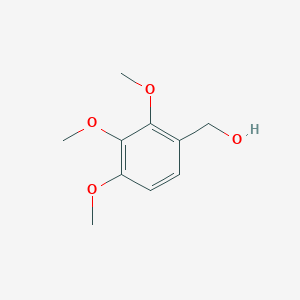
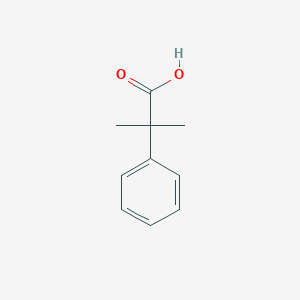
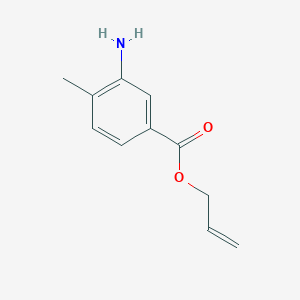
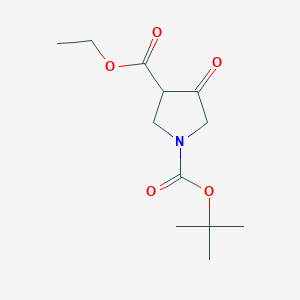
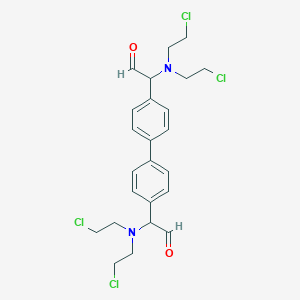
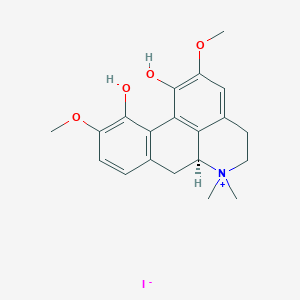
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
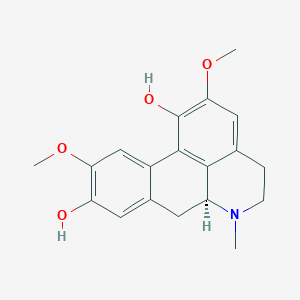
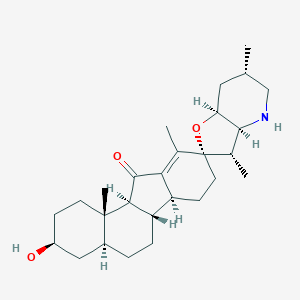
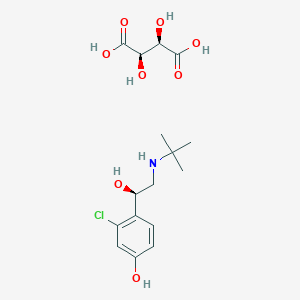
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
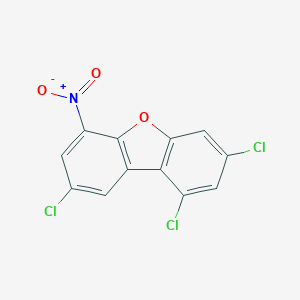
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)